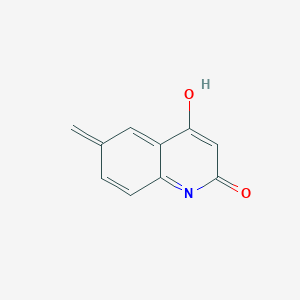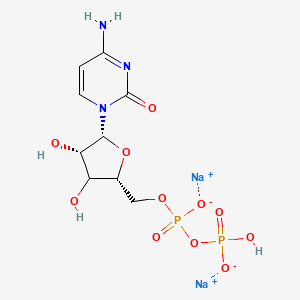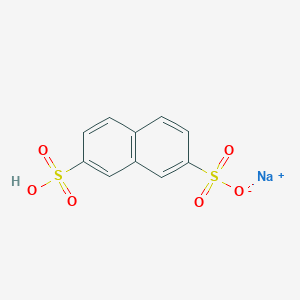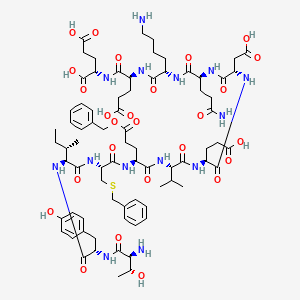
TYIC(bzl)E(bzl)VEDQKEE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a selective inhibitor of HIV-1. This compound inhibits viral infection and cell fusion by blocking the interaction between HIV-1 and CD4 molecules. It can completely inhibit fusion formation at a concentration of 25 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) involves the incorporation of benzyl-protected cysteine and glutamic acid into the peptide sequence. The peptide sequence is Thr-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu . The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods: Industrial production of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) primarily undergoes substitution reactions due to the presence of benzyl-protected cysteine and glutamic acid residues. These reactions are essential for the deprotection and activation of the peptide.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) include trifluoroacetic acid (TFA) for deprotection, and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation .
Major Products Formed: The major product formed from these reactions is the fully synthesized and purified [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, which is then used for further research and applications .
Scientific Research Applications
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective inhibitor of HIV-1, making it valuable in studies related to viral infection and cell fusion inhibition . Additionally, it is used in the development of antiviral therapies and in the study of HIV-1 interactions with CD4 molecules .
Mechanism of Action
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) exerts its effects by blocking the interaction between HIV-1 and CD4 molecules. This inhibition prevents the virus from infecting host cells and forming cell fusions. The molecular targets involved in this mechanism are the HIV-1 envelope glycoproteins and the CD4 receptors on host cells .
Comparison with Similar Compounds
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is unique in its selective inhibition of HIV-1. Similar compounds include other HIV-1 inhibitors that target different stages of the viral life cycle. For example, compounds like enfuvirtide (T-20) inhibit the fusion of HIV-1 with host cells but through different mechanisms . The uniqueness of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) lies in its specific interaction with CD4 molecules, making it a valuable tool in HIV-1 research and therapy development .
Properties
Molecular Formula |
C76H108N14O26S |
|---|---|
Molecular Weight |
1665.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
InChI Key |
XGNNAUIPMWXVKP-MVPQINCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


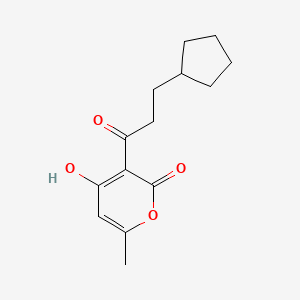
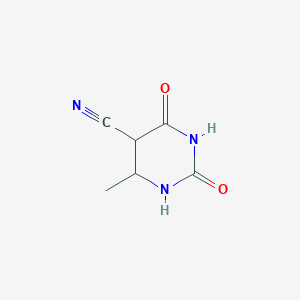
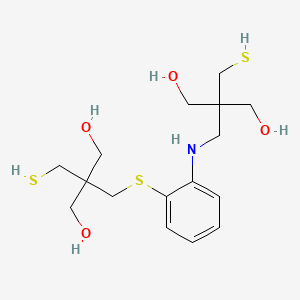

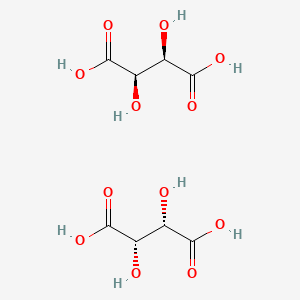
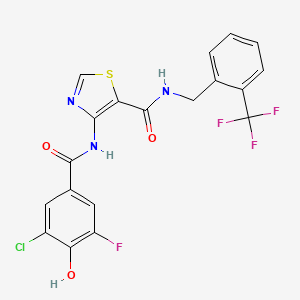
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
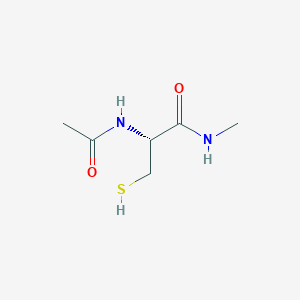
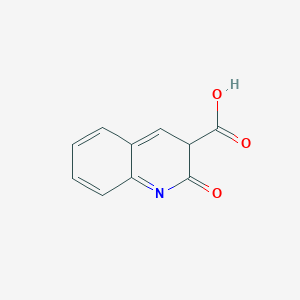
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
